ethyl 3-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate
Description
Ethyl 3-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate is a heterocyclic compound featuring a 1,4-benzothiazine core modified with a sulfone group (1,1-dioxido), a 2,4-dimethylbenzoyl substituent at position 2, and an ethyl benzoate ester at position 2. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where such substituents modulate binding affinity .
Properties
IUPAC Name |
ethyl 3-[2-(2,4-dimethylbenzoyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5S/c1-4-32-26(29)19-8-7-9-20(15-19)27-16-24(25(28)21-13-12-17(2)14-18(21)3)33(30,31)23-11-6-5-10-22(23)27/h5-16H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRXEQJFLIPLQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylbenzoyl chloride with 2-aminobenzenesulfonamide to form the benzothiazine intermediate. This intermediate is then reacted with ethyl 3-bromobenzoate under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to various derivatives depending on the nucleophile employed .
Scientific Research Applications
Ethyl 3-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of ethyl 3-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate involves its interaction with specific molecular targets. The benzothiazine ring system can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to proteins or nucleic acids, thereby modulating biological processes .
Comparison with Similar Compounds
Key Differences :
- Substituents : Lacks the sulfone group and 2,4-dimethylbenzoyl moiety. Instead, it has a 3-oxo group and an acetoxy ethyl ester.
- Conformational Flexibility : The absence of the bulky dimethylbenzoyl group may allow for greater ring puckering, as observed in related 1,4-thiazine compounds .
2-(3-Oxo-3,4-Dihydro-2H-1,4-Benzothiazin-4-yl)Acetamide
Key Differences :
- Functional Group : Features an acetamide substituent instead of an ester.
- Hydrogen Bonding : The amide group enables stronger hydrogen-bonding interactions compared to the ester, which could enhance solubility or receptor binding in biological systems .
Comparison with Ethyl Benzoate Analogs
The following compounds (from ) share the ethyl benzoate backbone but differ in substituents:
| Compound ID | Substituent on Phenethyl Group | Heterocycle Type | Key Structural Feature |
|---|---|---|---|
| I-6230 | Pyridazin-3-yl | Pyridazine | Nitrogen-rich, planar heterocycle |
| I-6232 | 6-Methylpyridazin-3-yl | Pyridazine | Methyl group enhances lipophilicity |
| I-6273 | Methylisoxazol-5-yl | Isoxazole | Oxygen-containing heterocycle |
| I-6373 | 3-Methylisoxazol-5-yl (thio) | Isoxazole | Thioether linker increases flexibility |
| I-6473 | 3-Methylisoxazol-5-yl (ether) | Isoxazole | Ether linker enhances rigidity |
Comparison with Target Compound :
- Heterocyclic Diversity : The target compound’s benzothiazine core contrasts with pyridazine/isoxazole systems, which may alter π-π stacking or dipole interactions.
- Linker Chemistry: The target uses a benzoyl group directly attached to the thiazine, whereas analogs employ phenethylamino/thio/ethoxy linkers, affecting conformational dynamics .
Structural and Conformational Insights
- Ring Puckering : The 1,4-benzothiazine ring in the target compound may exhibit puckering influenced by the sulfone and dimethylbenzoyl groups. Computational studies using methods like those described by Cremer and Pople () could quantify deviations from planarity, which are critical for molecular recognition .
Implications of Substituent Variations
- Lipophilicity : The 2,4-dimethylbenzoyl group in the target compound likely increases logP compared to analogs with polar heterocycles (e.g., pyridazine in I-6230).
- Bioactivity: While specific activity data is absent in the evidence, the acetamide derivative () highlights how minor functional group changes (ester vs. amide) can drastically alter pharmacological profiles .
Biological Activity
Ethyl 3-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate (ETEB) is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry and other fields.
Chemical Structure and Properties
ETEB has the molecular formula and features a unique structural arrangement that includes a benzothiazine ring system and a benzoate ester group. Its complexity allows it to interact with various biological targets, making it a subject of interest in drug development.
1. Anticancer Potential
ETEB has demonstrated significant kinase inhibitory activity , particularly against Flt-3 (Fms-like tyrosine kinase 3), which is crucial in cell proliferation and differentiation. This makes ETEB a promising candidate for the treatment of hematological malignancies , especially acute myeloid leukemia (AML), where Flt-3 mutations are commonly observed. Studies have shown that ETEB can effectively inhibit the growth of Flt-3 mutated cells, suggesting its potential as an anti-cancer agent .
2. Antibacterial Properties
Research indicates that ETEB exhibits antibacterial activity against specific Gram-positive bacteria , including Staphylococcus aureus and Streptococcus pneumoniae . However, the exact mechanism of action remains to be fully elucidated. Further studies are necessary to determine its efficacy as an antibacterial agent and the potential for developing new antibiotics based on its structure .
The biological activity of ETEB is primarily attributed to its ability to interact with specific molecular targets within cells. The benzothiazine ring can bind to enzymes or receptors, potentially inhibiting their activity. This interaction may disrupt cellular pathways by modulating protein or nucleic acid functions, leading to altered biological processes .
Case Studies
Case Study 1: Anticancer Activity in AML
In a study assessing the effects of ETEB on AML cell lines, researchers found that ETEB significantly reduced cell viability in Flt-3 mutated cells compared to non-mutated controls. The compound induced apoptosis through caspase activation pathways, highlighting its potential as a targeted therapy for AML .
Case Study 2: Antibacterial Screening
A screening of ETEB against various bacterial strains revealed effective inhibition of Staphylococcus aureus growth at concentrations lower than those required for traditional antibiotics. This suggests that ETEB could serve as a lead compound for developing new antibacterial therapies .
Comparative Analysis
| Property/Activity | This compound | Other Similar Compounds |
|---|---|---|
| Kinase Inhibition | Yes (Flt-3) | Varies |
| Antibacterial Activity | Yes (Gram-positive bacteria) | Varies |
| Mechanism of Action | Enzyme inhibition and cellular pathway modulation | Varies |
| Applications | Anticancer drug development; antimicrobial agents | Varies |
Q & A
(Basic) What synthetic methodologies are commonly employed for the preparation of ethyl 3-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate, and how are key intermediates characterized?
Answer:
The compound is synthesized via refluxing intermediates like substituted benzaldehydes with triazole derivatives in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and filtration . Key intermediates, such as benzothiazine precursors, are characterized using X-ray crystallography for structural confirmation and NMR spectroscopy to verify purity and regioselectivity. For example, methyl esters of benzothiazine derivatives have been structurally validated via crystallographic data (e.g., C–H···O interactions and torsion angles) .
(Basic) What spectroscopic techniques are critical for confirming the structural integrity of ethyl 3-[...]benzoate and its intermediates?
Answer:
Essential techniques include:
- 1H/13C NMR : To confirm substituent positions and electronic environments (e.g., carbonyl groups at ~170 ppm).
- IR spectroscopy : To identify functional groups like sulfonyl (S=O, ~1350–1150 cm⁻¹) and ester (C=O, ~1720 cm⁻¹).
- Mass spectrometry (HRMS) : For molecular ion validation and fragmentation pattern analysis.
- X-ray diffraction : To resolve stereochemical ambiguities, particularly for benzothiazine ring conformations .
(Advanced) How can researchers optimize reaction conditions for synthesizing benzothiazine derivatives using statistical experimental design?
Answer:
Factorial design is recommended to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and analyze their interactions. For example:
- Full factorial designs (2^k models) can identify dominant factors affecting yield.
- Response surface methodology (RSM) can model nonlinear relationships between variables (e.g., reflux time vs. purity).
This approach minimizes trial-and-error experimentation and enables robust process optimization .
(Advanced) What computational approaches are effective in predicting reaction pathways for novel benzothiazine derivatives?
Answer:
Quantum mechanical methods (e.g., DFT at B3LYP/6-31G* level) and reaction path search algorithms are used to:
- Simulate transition states and activation energies for key steps (e.g., cyclization or sulfonation).
- Predict regioselectivity in benzothiazine ring formation.
ICReDD’s integrated workflow combines computational predictions with experimental validation, reducing development time by 40–60% through targeted condition screening .
(Advanced) How should discrepancies in biological activity data between theoretical predictions and experimental results be addressed?
Answer:
Validate computational models : Reassess docking simulations (e.g., molecular dynamics) against experimental IC50 values.
Control purity : Use HPLC (>98% purity) to rule out side products affecting bioactivity.
Re-evaluate assay conditions : Check for solvent interference (e.g., DMSO quenching reactive intermediates).
For example, benzothiazine derivatives with predicted antidepressant activity required iterative refinement of DFT-derived electrostatic potentials to align with in vitro results .
(Advanced) What strategies are recommended for designing multi-step synthesis routes with high purity?
Answer:
- Separation technologies : Use membrane filtration or column chromatography (silica/C18) to isolate polar intermediates.
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress.
- Design of experiments (DoE) : Apply Taguchi methods to identify critical purity factors (e.g., solvent ratios, catalyst recycling) .
(Advanced) How can structure-activity relationship (SAR) studies be structured for benzothiazine derivatives?
Answer:
- Systematic substitution : Introduce electron-withdrawing/donating groups (e.g., –NO2, –OCH3) at the 2,4-dimethylbenzoyl moiety to assess steric/electronic effects.
- Biological assays : Test derivatives against standardized targets (e.g., serotonin reuptake inhibition) with dose-response curves.
- QSAR modeling : Use Hammett constants (σ) and frontier molecular orbitals (HOMO/LUMO) to correlate substituent effects with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
